molecular formula C14H12Cl2N4O2S B2718379 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate CAS No. 477859-65-7

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B2718379
CAS No.: 477859-65-7
M. Wt: 371.24
InChI Key: WKZIGOPXCOHSLN-UHFFFAOYSA-N
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Description

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate is a useful research compound. Its molecular formula is C14H12Cl2N4O2S and its molecular weight is 371.24. The purity is usually 95%.
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Biological Activity

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological profiles and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula of the compound is C₁₅H₁₆Cl₂N₄O₄S₂, with a molecular weight of 380.44 g/mol. It features a thiazole-triazole moiety which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of the triazole scaffold exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including resistant strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related triazole compounds against Staphylococcus aureus and Escherichia coli have been reported as low as 0.125 µg/mL, indicating strong antibacterial activity .

Anticancer Activity

The compound's thiazole and triazole components contribute to its anticancer potential. Studies have demonstrated that modifications in the phenyl ring and the presence of electron-donating groups enhance cytotoxic activity against cancer cell lines:

  • IC50 values for compounds with similar structures have been observed below 10 µg/mL against various cancer cell lines . For example, compounds containing the thiazolo-triazole structure exhibited IC50 values less than that of standard chemotherapeutic agents like doxorubicin .

Anticonvulsant Activity

The anticonvulsant properties of related thiazole compounds have been explored using picrotoxin-induced models. The presence of specific substituents on the thiazole ring has been correlated with increased anticonvulsant activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity:

  • Thiazole Ring : Essential for cytotoxic effects; modifications can significantly alter potency.
  • Phenyl Substituents : Electron-donating groups at specific positions enhance activity against various pathogens.
  • Alkyl Chains : The length and branching of alkyl chains attached to the triazole moiety can inversely affect antibacterial efficacy .

Case Studies

  • Antibacterial Efficacy : A study evaluated a series of thiazolo-triazole derivatives against multi-drug resistant strains of bacteria. The most potent derivative achieved an MIC comparable to leading antibiotics .
  • Antitumor Activity Assessment : In vitro studies on A549 lung adenocarcinoma cells demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than traditional chemotherapeutics .

Properties

IUPAC Name

1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O2S/c1-7-12(23-13-17-6-18-20(7)13)8(2)22-14(21)19-9-3-4-10(15)11(16)5-9/h3-6,8H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZIGOPXCOHSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(C)OC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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